molecular formula C17H19N3O3S B5820979 4-(furan-2-ylmethyl)-3-imino-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one

4-(furan-2-ylmethyl)-3-imino-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one

Cat. No.: B5820979
M. Wt: 345.4 g/mol
InChI Key: YEMBSTYUUJKZHM-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-3-imino-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of furan, imine, and thia-oxa-diazatricyclic moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-3-imino-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one can be achieved through a transition metal-free one-pot cascade reaction. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This environmentally benign process results in good to excellent yields of the desired compound.

Industrial Production Methods

The use of renewable starting materials, like levulinic acid, and mild reaction conditions are key factors in developing sustainable industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-3-imino-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imine and other functional groups.

    Substitution: Substitution reactions can occur at the furan and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the tricyclic structure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(furan-2-ylmethyl)-3-imino-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-3-imino-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one involves its interaction with specific molecular targets and pathways. The compound’s imine and furan moieties can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(furan-2-ylmethyl)-3-imino-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one is unique due to its combination of furan, imine, and thia-oxa-diazatricyclic moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-imino-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-17(2)7-11-12(9-23-17)24-15-13(11)14(18)20(16(21)19(15)3)8-10-5-4-6-22-10/h4-6,18H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMBSTYUUJKZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=N)N(C(=O)N3C)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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